Benzamide, N-(9-anthracenylmethyl)-4-bromo-

Description

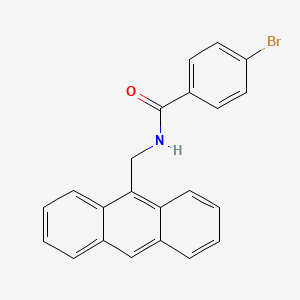

Benzamide, N-(9-anthracenylmethyl)-4-bromo- is a halogenated benzamide derivative featuring a 4-bromo substituent on the benzoyl ring and a 9-anthracenylmethyl group at the amide nitrogen. Its structural complexity positions it as a candidate for applications in materials science (e.g., fluorescence probes) or medicinal chemistry (e.g., anticancer agents) .

Properties

CAS No. |

644964-55-6 |

|---|---|

Molecular Formula |

C22H16BrNO |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

N-(anthracen-9-ylmethyl)-4-bromobenzamide |

InChI |

InChI=1S/C22H16BrNO/c23-18-11-9-15(10-12-18)22(25)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13H,14H2,(H,24,25) |

InChI Key |

GKZOGAZKNSUJFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(9-anthracenylmethyl)-4-bromo- typically involves the reaction of 9-anthracenemethanol with a suitable brominating agent to introduce the bromine atom at the 4-position. The reaction conditions often include the use of solvents such as methylene chloride and the presence of a base like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(9-anthracenylmethyl)-4-bromo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Parent benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C21H12BrNO3

Molecular Weight: 406.2 g/mol

IUPAC Name: N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide

CAS Number: 81-44-7

The compound features an anthracene moiety that provides unique photophysical properties, making it suitable for applications in organic electronics and photonics.

Medicinal Chemistry

Benzamide derivatives are extensively studied for their biological activities:

- Anticancer Activity: Recent studies have shown that benzamide derivatives can inhibit specific protein interactions involved in cancer cell proliferation. For instance, compounds similar to Benzamide, N-(9-anthracenylmethyl)-4-bromo- have demonstrated synergistic effects when used in combination with other chemotherapeutic agents .

- Neuronal Nicotinic Receptor Modulation: Research indicates that benzamide analogs can act as negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders .

Materials Science

The unique photophysical properties of anthracene derivatives make them valuable in the development of organic light-emitting diodes (OLEDs) and solar cells:

- Organic Electronics: The incorporation of Benzamide, N-(9-anthracenylmethyl)-4-bromo- into polymer matrices enhances the electronic properties of materials used in OLEDs .

- Photonic Devices: The compound's ability to absorb and emit light makes it suitable for applications in sensors and photonic devices.

Biochemistry

In biochemical research, benzamide derivatives are explored for their potential as enzyme inhibitors:

- Enzyme Inhibition Studies: Compounds have been designed to inhibit acetylcholinesterase and β-secretase enzymes, which are relevant in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Properties

A study demonstrated that a derivative of Benzamide, N-(9-anthracenylmethyl)-4-bromo- effectively inhibited the growth of pancreatic cancer cells when used in combination with difluoromethylornithine (DFMO). The compound reduced the expression of oncogenes while increasing tumor suppressor gene expression, showcasing its potential as a therapeutic agent .

Case Study 2: Neurological Applications

Research on benzamide analogs revealed their capability to selectively modulate nAChR activity. A specific analog demonstrated a significant reduction in receptor activity with an IC50 value indicating its potential as a therapeutic agent for conditions like schizophrenia and depression .

Mechanism of Action

The mechanism of action of Benzamide, N-(9-anthracenylmethyl)-4-bromo- involves its interaction with specific molecular targets. The anthracenylmethyl group allows for π-π stacking interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro, Methoxy, and Nitro Groups

4-Bromo-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)benzamide (22) ():

- Structure : Bromo-substituted benzamide with a carbazole-methyl group.

- Biological Activity : Exhibited anticancer activity (76% yield, tested in vitro).

- Spectroscopy : ¹H NMR confirmed the benzamide linkage (δ 8.30 ppm for NH).

- Key Difference : Carbazole’s nitrogen heterocycle may enhance DNA intercalation compared to anthracene’s purely hydrocarbon system.

- N-(4-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (): Structure: Chloro-substituted anthraquinone benzamide. Molecular Weight: 361.778 g/mol. Properties: Chloro’s lower atomic mass and electronegativity compared to bromo may reduce fluorescence quenching, favoring applications in optoelectronics.

- N-(4-Nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (): Structure: Nitro-substituted anthraquinone benzamide. Molecular Weight: 372.337 g/mol. Impact: The nitro group’s strong electron-withdrawing effect likely red-shifts absorption spectra but may reduce bioavailability due to increased polarity.

Core Structural Variations: Anthracene vs. Carbazole and Anthraquinone

- 10-Bromo-N,N-diphenylanthracen-9-amine ():

- Structure : Brominated anthracene with diphenylamine groups.

Crystal Data : CSD refcode FEKTOG highlights π-stacking interactions, suggesting similar derivatives may form ordered materials.

- Anthraquinone Derivatives (): Benzamide, N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl):

- Properties: Oxidized anthracene core (anthraquinone) increases electron deficiency, shifting redox potentials and reducing fluorescence quantum yield .

Table 1: Comparative Data for Key Benzamide Derivatives

*Theoretical values based on analogous compounds.

Spectroscopic and Physical Property Analysis

- UV-Vis Absorption : Anthracene derivatives typically show strong absorption in the 300–400 nm range. Bromine’s heavy atom effect may induce a bathochromic shift compared to chloro analogs .

- Fluorescence : Anthracene-based benzamides are expected to fluoresce, but bromine’s spin-orbit coupling could quench fluorescence, unlike methoxy or hydroxy substituents .

- Solubility: Bromine and anthracene’s hydrophobicity likely reduce aqueous solubility compared to carbazole or anthraquinone derivatives with polar substituents (e.g., -OH, -OCH₃) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of Benzamide, N-(9-anthracenylmethyl)-4-bromo- , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Benzamide, N-(9-anthracenylmethyl)-4-bromo- is characterized by the following chemical structure:

- Molecular Formula : C21H12BrNO3

- Molecular Weight : 404.23 g/mol

- CAS Number : 66478

The compound features a bromine atom at the para position of the benzamide moiety and an anthracene group that contributes to its unique electronic properties.

The biological activity of Benzamide, N-(9-anthracenylmethyl)-4-bromo- can be attributed to its interaction with various molecular targets:

- Inhibition of Polyamine Biosynthesis : Research indicates that anthranilic acid derivatives can inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This inhibition leads to reduced cell growth and may synergize with other therapeutic agents like difluoromethylornithine (DFMO) .

- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that benzamide derivatives can induce cell cycle arrest in cancer cell lines and promote apoptosis through various signaling pathways, including the modulation of growth factor receptors .

- Targeting Fibroblast Growth Factor Receptor (FGFR) : Some derivatives have been identified as FGFR inhibitors, effectively reducing proliferation in non-small cell lung cancer (NSCLC) cell lines with FGFR amplification .

Biological Activity Assays

The efficacy of Benzamide, N-(9-anthracenylmethyl)-4-bromo- has been evaluated through various biological assays:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential therapeutic applications of Benzamide derivatives:

- Cancer Treatment : In a study involving NSCLC cell lines, Benzamide derivatives demonstrated significant inhibition of cell proliferation through FGFR1 targeting. The compounds induced apoptosis and cell cycle arrest at the G2 phase, suggesting their potential as anti-cancer agents .

- Neuroprotective Effects : Some benzamide derivatives have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease treatment. The IC50 values for these compounds ranged from 0.056 to 2.57 µM, indicating strong inhibitory effects compared to standard drugs .

- Multi-targeted Approaches : Recent research has explored the dual inhibition capabilities of benzamide derivatives against both AChE and BACE1, making them candidates for multi-targeted therapies in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.